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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical performance of Ro4987655, a

selective MEK inhibitor, with other approved MEK inhibitors. The focus is on biomarkers that

predict response to treatment, supported by available experimental data from clinical trials.

Executive Summary
Ro4987655 (also known as CH4987655) is a potent and selective oral inhibitor of MEK1/2, key

components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Early clinical development

showed promising antitumor activity in patient populations with specific genetic alterations,

particularly in melanoma and non-small cell lung cancer (NSCLC).[1][3] However, the

development of Ro4987655 has been discontinued by Roche and Chugai, limiting the

availability of extensive clinical data for direct comparison with approved MEK inhibitors. This

guide summarizes the publicly available data for Ro4987655 and provides an indirect

comparison with other MEK inhibitors based on their efficacy in similar biomarker-defined

patient populations.

Biomarkers of Response to Ro4987655
Clinical studies have identified two primary categories of biomarkers for Ro4987655: genetic

mutations in the MAPK pathway and plasma metabolomic profiles.
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A phase I expansion study of Ro4987655 enrolled patients with advanced solid tumors

harboring specific mutations in the RAS-RAF pathway.[1][3] The key genetic biomarkers

investigated were:

BRAF Mutations: Primarily in patients with metastatic melanoma.

KRAS Mutations: Primarily in patients with advanced non-small cell lung cancer (NSCLC).[1]

[3]

Metabolomic Biomarkers
A study in patients with metastatic melanoma identified a panel of 21 plasma metabolites as

potential biomarkers of response to Ro4987655. Changes in the levels of these metabolites,

including amino acids, propionylcarnitine, phosphatidylcholines, and sphingomyelins, were

associated with clinical response.

Comparative Efficacy of Ro4987655 and Other MEK
Inhibitors
Due to the lack of head-to-head clinical trials, this section provides an indirect comparison of

Ro4987655 with other commercially available MEK inhibitors based on their performance in

biomarker-defined patient populations.

BRAF-Mutant Melanoma

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1684329?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24947927/
https://aacrjournals.org/clincancerres/article/20/16/4251/13183/Phase-I-Expansion-and-Pharmacodynamic-Study-of-the
https://pubmed.ncbi.nlm.nih.gov/24947927/
https://aacrjournals.org/clincancerres/article/20/16/4251/13183/Phase-I-Expansion-and-Pharmacodynamic-Study-of-the
https://www.benchchem.com/product/b1684329?utm_src=pdf-body
https://www.benchchem.com/product/b1684329?utm_src=pdf-body
https://www.benchchem.com/product/b1684329?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment Biomarker
Objective
Response
Rate (ORR)

Progressio
n-Free
Survival
(PFS)

Overall
Survival
(OS)

Citation(s)

Ro4987655
BRAF V600

mutation

24% (Partial

Response)
Not Reported Not Reported [1][3]

Trametinib

BRAF

V600E/K

mutation

22% 4.8 months 15.6 months

Cobimetinib

(in

combination

with

Vemurafenib)

BRAF V600

mutation
70% 12.3 months 22.3 months

Binimetinib

(in

combination

with

Encorafenib)

BRAF V600

mutation
63% 14.9 months 33.6 months

KRAS-Mutant Non-Small Cell Lung Cancer (NSCLC)
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Treatment Biomarker
Objective
Response
Rate (ORR)

Progressio
n-Free
Survival
(PFS)

Overall
Survival
(OS)

Citation(s)

Ro4987655
KRAS

mutation

11% (Partial

Response)
Not Reported Not Reported [1][3]

Selumetinib

(in

combination

with

Docetaxel)

KRAS

mutation
37% 5.3 months 9.4 months

Sotorasib

(KRAS G12C

inhibitor)

KRAS G12C

mutation
37.1% 6.8 months 12.5 months [4]

NRAS-Mutant Melanoma
While the Ro4987655 trial included BRAF wild-type melanoma patients, a specific cohort for

NRAS mutations was not explicitly detailed in the primary publications. However, NRAS

mutations are a known driver in this population.

Treatment Biomarker
Objective
Response
Rate (ORR)

Progressio
n-Free
Survival
(PFS)

Overall
Survival
(OS)

Citation(s)

Binimetinib
NRAS

mutation
15% 2.8 months 11.0 months

Signaling Pathways and Experimental Workflows
RAS/RAF/MEK/ERK Signaling Pathway
The following diagram illustrates the central role of MEK in the RAS/RAF/MEK/ERK signaling

pathway, the primary target of Ro4987655 and other MEK inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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